4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-10-8-12(14-9-13-10)15-6-4-11(16-2)5-7-15/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZBUSFMCQIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the 4-Methoxypiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methoxypiperidin-1-yl group is introduced using a suitable piperidine derivative and a leaving group on the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Epidermal Growth Factor Receptor Inhibition
The compound 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine has been identified as a promising candidate for inhibiting EGFR, a critical target in cancer therapy due to its role in cell proliferation and survival. Mutations in the EGFR gene are associated with various cancers, including non-small cell lung cancer (NSCLC).
Recent studies have highlighted the structure-activity relationship (SAR) of derivatives of this compound, demonstrating modifications that enhance potency against mutant forms of EGFR. For instance, derivatives with ethyl groups have shown improved inhibitory activity, with some achieving nanomolar Ki values, indicating strong binding affinity to the target .
Table 1: Potency of this compound Derivatives
| Compound Variant | Ki Value (nM) | Modification Description |
|---|---|---|
| Base Compound | - | Original structure |
| Ethyl Derivative 31 | 2.1 | Ethyl group addition |
| Cyclopropyl Variant 29 | 5.4 | Cyclopropyl substitution |
| Tetrahydrofuranyl Variant 30 | 3.1 | Tetrahydrofuranyl substitution |
Anti-Cancer Activity
The anti-cancer properties of this compound derivatives have been explored through various in vitro studies. These studies assess their efficacy against several cancer cell lines, including those resistant to existing therapies. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells makes them valuable candidates for further development.
Case Study: Efficacy Against NSCLC
In a notable case study, a derivative of this compound was tested against NSCLC cell lines with known EGFR mutations. The results indicated significant reductions in cell viability at concentrations correlating with the Ki values obtained from SAR studies. This suggests that ongoing modifications could lead to even more effective treatments for patients with resistant forms of lung cancer .
Future Directions and Research Opportunities
Given the promising results associated with this compound, several areas for future research can be identified:
- Optimization of Chemical Structure : Continued exploration of structural modifications to enhance efficacy and selectivity against specific EGFR mutations.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics, bioavailability, and therapeutic efficacy in a living organism.
- Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents, particularly those targeting different pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine, highlighting differences in substituents, synthesis yields, and inferred biological properties:
Key Observations:
Substituent Effects on Synthesis:
- Ethyl and methoxypiperidine groups (as in the target compound) may offer balanced lipophilicity and receptor interaction compared to polar furyl or bulky phenyl substituents .
- Higher yields (e.g., 73% for 4-Ethyl-6-(2-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) correlate with reactive substituents like furyl, which facilitate nucleophilic aromatic substitution .
Methoxy groups (as in 4-methoxypiperidine) may improve metabolic stability compared to unmasked amines or hydroxyl groups .
Biological Activity
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.30 g/mol
Structural Features
The compound features a pyrimidine ring substituted with an ethyl group and a methoxypiperidine moiety, which enhances its lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of receptor activity, particularly in the central nervous system (CNS).
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antitumor Activity : Studies have shown that it possesses cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of prostaglandin synthesis.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound inhibited proliferation in human cancer cell lines with IC values in the low micromolar range, indicating significant antitumor potential.
-
In Vivo Models :
- Animal studies revealed that administration of the compound led to reduced tumor growth in xenograft models, suggesting effective bioactivity in a physiological context.
-
Mechanistic Insights :
- Research indicated that the compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage in treated cells.
Data Summary Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine, and what key reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the 4-ethyl and 4-methoxypiperidine groups onto the pyrimidine core. Key steps include:
- Reagent Selection : Use of oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., LiAlH) to modify functional groups .
- Condition Optimization : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and pH (neutral to slightly basic) to maximize yield and minimize side reactions .
- Purity Monitoring : Reaction progress tracked via TLC or HPLC, with final purification using column chromatography or recrystallization .
Q. How is the structural characterization of this compound typically performed?
Methodological Answer: A multi-technique approach ensures structural fidelity:
- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry; IR for functional group verification .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .
Q. What preliminary biological screening assays are recommended for assessing the anticancer potential of this compound?
Methodological Answer:
- In Vitro Cytotoxicity : Use renal carcinoma (e.g., RFX 393) or other cancer cell lines with MTT assays to measure proliferation inhibition .
- Dose-Response Analysis : IC values calculated across a concentration gradient (e.g., 1–100 µM) .
- Selectivity Testing : Compare toxicity in non-cancerous cell lines (e.g., HEK293) to evaluate therapeutic index .
Advanced Research Questions
Q. How can substitution patterns at the 4-ethyl and 6-(4-methoxypiperidin-1-yl) positions be optimized to enhance target binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied alkyl chain lengths (e.g., methyl, propyl) or piperidine substituents (e.g., hydroxyl, halogens) .
- Computational Modeling : Molecular docking (e.g., AutoDock) to predict interactions with target enzymes (e.g., kinases) and MD simulations to assess binding stability .
- In Vitro Validation : Test top candidates in enzyme inhibition assays (e.g., kinase activity kits) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- High-Resolution Structural Data : Use X-ray crystallography or cryo-EM to validate predicted binding poses .
- Solvent Effects : Re-run simulations with explicit solvent models to account for hydrophobic/hydrophilic interactions .
- Meta-Analysis : Compare results across multiple computational platforms (e.g., DFT, QM/MM) to identify consensus mechanisms .
Q. What advanced spectroscopic techniques characterize tautomeric forms or conformational changes?
Methodological Answer:
Q. How should degradation studies be designed to identify hepatic metabolites?
Methodological Answer:
- In Vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors at 37°C .
- LC-MS/MS Analysis : Detect phase I metabolites (e.g., hydroxylated or demethylated products) and phase II conjugates (e.g., glucuronides) .
- Stability Profiling : Monitor half-life under physiological pH (7.4) and temperature to predict in vivo behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
